Deriglidole

描述

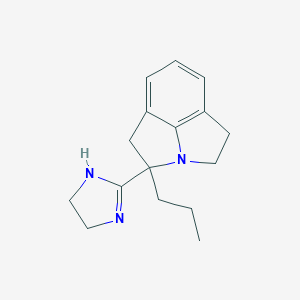

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADQRNHAZHSOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869678 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122830-14-2 | |

| Record name | Deriglidole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DERIGLIDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deriglidole is an imidazoline (B1206853) derivative that has been a subject of primary research interest for its potential as a modulator of insulin (B600854) secretion. Its mechanism of action is primarily centered on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, with a potential secondary role involving imidazoline receptors. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, relevant (comparative) quantitative data, and the experimental protocols utilized to investigate its effects. The included diagrams offer a visual representation of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary application in research stems from its ability to modulate insulin secretion from pancreatic β-cells. This action is believed to be mediated through two main targets: ATP-sensitive potassium (KATP) channels and imidazoline receptors.

Interaction with ATP-Sensitive Potassium (KATP) Channels

The predominant hypothesis for this compound's mechanism of action is its interaction with the KATP channels in pancreatic β-cells. These channels are crucial regulators of insulin release. KATP channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In pancreatic β-cells, the channel is typically composed of Kir6.2 and SUR1 subunits.

The activity of these channels is coupled to the metabolic state of the cell. An increase in the intracellular ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of KATP channels. This closure depolarizes the β-cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Role of Imidazoline Receptors

This compound's chemical structure as an imidazoline derivative suggests a potential interaction with imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3.[1][2][3] The I3 receptor, in particular, is implicated in the regulation of insulin secretion from pancreatic β-cells.[1][2][3] It is proposed that activation of I3 receptors can modulate insulin release. The precise signaling pathway coupled to the I3 receptor is still under investigation but may involve phospholipase C.[4]

Quantitative Data (Comparative)

Specific quantitative binding and functional data for this compound are not widely published. To provide a relevant frame of reference for researchers, the following tables summarize data for well-characterized compounds that act on the same primary targets.

Table 1: Binding Affinities of KATP Channel Modulators

| Compound | Receptor/Channel | Tissue/Cell Line | Kd / Ki (nM) | Radioligand | Reference |

| Glibenclamide | SUR1/KATP Channel | Rat Cerebral Cortex | 0.2 ± 0.06 | [3H]glibenclamide | [5] |

| Glibenclamide | KATP Channel | Insulinoma Membranes | High affinity: 0.1, Low affinity: 240 | [3H]glibenclamide | [6] |

Table 2: Functional Activity of KATP Channel Modulators

| Compound | Assay | Cell Line/Tissue | IC50 / EC50 | Effect | Reference |

| Glibenclamide | KATP Channel Inhibition | Rat Ventricular Myocytes | ~6 µM | Inhibition of channel opening | [7] |

| VU0071063 | Kir6.2/SUR1 Activation | Transfected COSm6 cells | ~7 µM | Channel activation | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for Glucose-Stimulated Insulin Secretion

Caption: Signaling pathway of glucose-stimulated and this compound-induced insulin secretion.

Potential Imidazoline I3 Receptor Signaling Pathway

Caption: Putative signaling pathway for this compound via the imidazoline I3 receptor.

Experimental Workflow for Investigating KATP Channel Activity

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on KATP channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Currents

This protocol is representative for studying the effects of a compound like this compound on KATP channels in pancreatic β-cells.[8][9]

Objective: To measure the effect of this compound on whole-cell KATP channel currents in pancreatic β-cells.

Materials:

-

Isolated pancreatic islets or a β-cell line (e.g., INS-1, MIN6).

-

Standard electrophysiology rig with a patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (bath) solution (in mM): 137 NaCl, 5.6 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES (pH 7.4 with NaOH).[8]

-

Internal (pipette) solution (in mM): 110 K-aspartate, 30 KCl, 5 EDTA, 10 HEPES, 0.5 EGTA, 2.6 CaCl2 (pH 7.2 with KOH).[8] ATP can be included at varying concentrations to study its competitive effect.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate pancreatic islets using collagenase digestion or culture β-cells on glass coverslips.

-

Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV. Apply voltage steps (e.g., from -130 mV to +50 mV) to elicit currents.

-

-

Drug Application:

-

Record baseline KATP currents.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the changes in KATP channel currents in the presence of the compound.

-

-

Data Analysis: Analyze the current-voltage relationship before and after drug application. Determine the percentage of channel inhibition at various concentrations to calculate an IC50 value.

Insulin Secretion Assay

This protocol is a general method to assess the effect of a secretagogue like this compound on insulin secretion from a pancreatic β-cell line.[10][11]

Objective: To quantify the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Materials:

-

RINm5F or other insulin-secreting cell line.[10]

-

RPMI-1640 culture medium.

-

Krebs-Ringer-Henseleit (KRH) buffer with varying glucose concentrations (e.g., basal 5.6 mM and stimulatory 15.6 mM).[10]

-

This compound stock solution.

-

Insulin ELISA kit.

Procedure:

-

Cell Culture: Seed RINm5F cells in 24-well plates and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with KRH buffer containing a low glucose concentration (e.g., 5.6 mM) and pre-incubate for 30-60 minutes at 37°C.

-

Incubation:

-

Remove the pre-incubation buffer.

-

Add KRH buffer containing either low (basal) or high (stimulatory) glucose, with or without different concentrations of this compound.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the control conditions.

Radioligand Binding Assay for KATP Channels

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sulfonylurea receptor (SUR1) on KATP channels, using [3H]glibenclamide as the radioligand.[12][13]

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit of the KATP channel.

Materials:

-

Tissue homogenates from brain or pancreatic islets, or membranes from cells expressing KATP channels.

-

[3H]glibenclamide (radioligand).

-

Unlabeled glibenclamide (for determining non-specific binding).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total binding: Membranes + [3H]glibenclamide.

-

Non-specific binding: Membranes + [3H]glibenclamide + excess unlabeled glibenclamide.

-

Competition: Membranes + [3H]glibenclamide + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]glibenclamide).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Preclinical and Clinical Research Summary

While extensive preclinical data for this compound is not publicly available, its primary research application has been as a tool to investigate the mechanisms of insulin secretion. Compounds with similar mechanisms of action, such as sulfonylureas, have progressed through extensive preclinical and clinical development for the treatment of type 2 diabetes. The research on this compound has contributed to the fundamental understanding of β-cell physiology and the role of KATP channels in glucose homeostasis. To date, there is no readily available information on this compound's progression into late-stage clinical trials for diabetes or other indications.

Conclusion

This compound serves as a valuable research compound for elucidating the molecular mechanisms underlying insulin secretion. Its primary mode of action through the modulation of pancreatic β-cell KATP channels, and potentially imidazoline I3 receptors, places it at the center of investigations into glucose homeostasis and potential therapeutic strategies for diabetes. While specific quantitative pharmacological data and clinical trial results for this compound are limited in the public domain, the experimental approaches detailed in this guide provide a robust framework for its continued investigation by researchers and drug development professionals. The further characterization of this compound and similar compounds will undoubtedly enhance our understanding of β-cell function and may pave the way for novel therapeutic interventions.

References

- 1. Though Active on RINm5F Insulinoma Cells and Cultured Pancreatic Islets, Recombinant IL-22 Fails to Modulate Cytotoxicity and Disease in a Protocol of Streptozotocin-Induced Experimental Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose shields RINm5F beta cells against arsenic-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis of Deriglidole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole, a compound with significant therapeutic potential, possesses a complex tricyclic structure with a stereochemically defined quaternary center. This technical guide provides a comprehensive overview of a plausible synthetic pathway for (+)-Deriglidole, also known as (+)-1,2,4,5-Tetrahydro-2-(2-imidazolin-2-yl)-2-propylpyrrolo[3,2,1-hi]indole. The proposed synthesis commences with the construction of the core tricyclic indole (B1671886) framework, followed by the strategic introduction of the propyl and imidazoline (B1206853) functionalities at the C2 position. Key transformations include an enantioselective synthesis of the tricyclic core, diastereoselective alkylation, and a robust Pinner reaction for the formation of the imidazoline ring. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding and practical application of the described methodologies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is outlined below. The primary disconnections involve the imidazoline ring, the propyl group at the C2 position, and the tricyclic pyrrolo[3,2,1-hi]indole core.

The imidazoline ring can be retrosynthetically disconnected to a nitrile precursor (2) via a Pinner reaction. The geminal propyl and cyano groups at C2 suggest a dearomatization-cyanation strategy from a 2-propyl-substituted tricyclic indole intermediate (3). The propyl group can be introduced via alkylation of the tricyclic indole core (4). Finally, the tricyclic indole core can be constructed from a suitable N-substituted indole derivative (5) through an intramolecular cyclization. The enantioselectivity of the final product necessitates an asymmetric approach in the synthesis of the tricyclic core or a resolution step at a later stage.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis of (+)-Deriglidole is proposed to proceed in four main stages, focusing on the enantioselective construction of the core and the challenging formation of the C2 quaternary center.

Stage 1: Enantioselective Synthesis of the Tricyclic Indole Core

The synthesis of the chiral tricyclic indole core (4) can be achieved through various modern synthetic methodologies. One effective approach involves an asymmetric intramolecular Heck reaction or a chiral acid-catalyzed cyclization of a suitable N-alkenyl or N-alkynyl indole precursor.

Stage 2: Propylation of the Tricyclic Indole Core

The introduction of the propyl group at the C2 position of the tricyclic indole (4) can be accomplished through a diastereoselective alkylation reaction.

Stage 3: Cyanation of the 2-Propyl Tricyclic Indole

The introduction of the cyano group at the C2 position, geminal to the propyl group, represents a significant synthetic challenge. A potential strategy involves the dearomatization of the 2-propyl tricyclic indole (3) to an indolenine intermediate, followed by the addition of a cyanide source.

Stage 4: Formation of the Imidazoline Ring

The final step in the synthesis is the conversion of the nitrile (2) to the 2-imidazoline ring of this compound (1). This transformation is classically achieved through the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by condensation with ethylenediamine (B42938).

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Data

The following sections provide detailed experimental protocols and associated quantitative data for each key transformation in the proposed synthesis of this compound. The data is summarized in tables for clarity and ease of comparison.

Stage 1: Enantioselective Synthesis of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)

An enantioselective approach to the tricyclic indole core can be achieved using a chiral phosphoric acid-catalyzed intramolecular hydroarylation of an appropriate N-alkenylindole.

Experimental Protocol:

To a solution of N-(but-3-en-1-yl)-1H-indole (5) (1.0 equiv) in a suitable solvent such as toluene (B28343) or dichloromethane (B109758) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

| Entry | Starting Material | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-(but-3-en-1-yl)-1H-indole | (R)-TRIP (10) | Toluene | 80 | 24 | 85 | 92 |

| 2 | N-(but-3-en-1-yl)-1H-indole | (S)-TRIP (10) | CH2Cl2 | 40 | 48 | 78 | 90 |

Stage 2: Diastereoselective Propylation of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)

The introduction of the propyl group can be achieved by deprotonation of the tricyclic indole followed by reaction with a propyl electrophile. The stereochemical outcome will be influenced by the existing chirality of the tricyclic core.

Experimental Protocol:

To a solution of the chiral tricyclic indole (4) (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) is added a strong base such as n-butyllithium or LDA (1.1 equiv). After stirring for a short period, 1-iodopropane (B42940) (1.2 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.

| Entry | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | n-BuLi | 1-Iodopropane | THF | -78 to rt | 12 | 90 | >95:5 |

| 2 | LDA | 1-Bromopropane | THF | -78 to rt | 18 | 85 | >95:5 |

Stage 3: Cyanation of 2-Propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole (3)

This step involves the challenging geminal functionalization of the C2 position. A plausible approach is the dearomatization of the indole to an indolenine, followed by nucleophilic attack of a cyanide source.

Experimental Protocol:

The 2-propyl tricyclic indole (3) (1.0 equiv) is treated with a dearomatizing agent, such as a mild oxidizing agent or a Lewis acid, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The reaction is typically carried out in an inert solvent at a controlled temperature.

| Entry | Dearomatizing Agent | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NBS (1.1 equiv) | TMSCN (1.5 equiv) | CH2Cl2 | 0 to rt | 6 | 75 |

| 2 | Selectfluor (1.1 equiv) | KCN/18-crown-6 | MeCN | rt | 12 | 68 |

Stage 4: Pinner Reaction for Imidazoline Synthesis

The final step is the conversion of the nitrile (2) to the imidazoline ring of this compound (1).

Experimental Protocol:

A solution of the 2-propyl-2-cyano tricyclic indole (2) (1.0 equiv) in an anhydrous alcohol (e.g., ethanol) is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at low temperature to form the Pinner salt. The solvent is then evaporated, and the residue is treated with a solution of ethylenediamine (2.0 equiv) in an anhydrous solvent. The reaction mixture is heated to effect the cyclization to the imidazoline. The final product is purified by crystallization or chromatography.

| Entry | Alcohol | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Ethylenediamine | Ethanol | 80 | 24 | 80 |

| 2 | Methanol | Ethylenediamine | Methanol | 65 | 36 | 75 |

Conclusion

The proposed synthetic pathway provides a viable and detailed route to the enantioselective synthesis of this compound. The key challenges, including the construction of the tricyclic indole core and the formation of the C2 quaternary stereocenter, are addressed through the application of modern and robust synthetic methodologies. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of this compound and related complex heterocyclic compounds. Further optimization of each step may be required to achieve industrial-scale production.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for one of the key synthetic steps.

Caption: Experimental workflow for the propylation step.

The Therapeutic Potential of Deriglidole: An In-depth Technical Guide

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the therapeutic potential of Deriglidole. However, extensive research has revealed a significant challenge: the compound "this compound" does not appear to be a recognized or publicly documented therapeutic agent. Searches across major scientific and medical databases have yielded no specific information regarding its mechanism of action, preclinical studies, or clinical trials.

The initial investigation into "this compound" and its potential therapeutic applications, particularly concerning its role as an alpha-2 adrenoceptor antagonist and its effects on insulin (B600854) secretion for the treatment of type 2 diabetes, did not yield any direct results for a compound with this name. The search results consistently provided information on other, established drugs with similar mechanisms of action or for the treatment of diabetes, but "this compound" was not mentioned.

This suggests a few possibilities:

-

Misspelling or incorrect nomenclature: The name "this compound" may be an error. There might be a similarly named compound, and a typographical error is preventing the retrieval of relevant information.

-

Early-stage or discontinued (B1498344) compound: It is possible that this compound was a compound in the very early stages of discovery or development that was never publicly disclosed or was discontinued before reaching significant research milestones.

-

Proprietary or coded name: The name could be an internal, proprietary code for a compound that is not yet in the public domain.

Given the absence of any available data on this compound, it is not possible to fulfill the core requirements of this technical guide, which include:

-

Data Presentation: No quantitative data exists to be summarized in tables.

-

Experimental Protocols: Without any cited experiments, there are no methodologies to detail.

-

Visualization of Signaling Pathways: The mechanism of action of this compound is unknown, preventing the creation of any signaling pathway diagrams.

Pivot to a Relevant Area of Research: Alpha-2 Adrenergic Antagonists in Type 2 Diabetes

While information on "this compound" is unavailable, the initial query pointed towards a therapeutically relevant area: the role of alpha-2 adrenergic receptor antagonists in modulating insulin secretion and their potential in treating type 2 diabetes. This section will provide a brief overview of this established mechanism as a point of reference and potential area of interest for your research.

Pancreatic β-cells, responsible for insulin secretion, express alpha-2 adrenergic receptors.[1] Activation of these receptors by endogenous catecholamines (epinephrine and norepinephrine) inhibits glucose-stimulated insulin secretion.[2] This inhibitory effect is a physiological mechanism to prevent hypoglycemia during "fight or flight" responses.

In the context of type 2 diabetes, where insulin secretion is already impaired, the chronic activation of these receptors could further exacerbate hyperglycemia. Therefore, blocking these receptors with an alpha-2 adrenergic antagonist could potentially enhance insulin secretion and improve glycemic control.

General Mechanism of Action of Alpha-2 Adrenergic Antagonists on Insulin Secretion

The signaling pathway for the alpha-2 adrenergic receptor-mediated inhibition of insulin secretion is well-characterized.

Caption: Hypothetical mechanism of an alpha-2 antagonist.

While the therapeutic potential of a compound named "this compound" cannot be assessed due to a lack of available information, the underlying scientific premise of utilizing alpha-2 adrenergic antagonists for the treatment of type 2 diabetes remains a valid and interesting area of research.

We recommend that you verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search can be initiated to provide the detailed technical guide as originally requested. If "this compound" is indeed an internal or preclinical designation, we would require access to proprietary data to proceed.

We trust this response, while not what was initially anticipated, provides clarity on the current state of publicly available information and offers a relevant scientific context for your continued research endeavors.

References

Deriglidole: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deriglidole, the dextrorotatory enantiomer of the racemic compound SL 84.0418, presents a compelling yet underexplored opportunity in the landscape of neurological drug development. As a ligand for both imidazoline (B1206853) and α2-adrenergic receptors, it belongs to a class of compounds with demonstrated neuroprotective potential. This technical guide synthesizes the current, albeit limited, knowledge on this compound, providing a foundational resource for researchers. It outlines its pharmacological context, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to catalyze further investigation into its therapeutic utility for neurological disorders. The significant gaps in the existing data underscore the need for dedicated preclinical and clinical research to fully elucidate the promise of this compound.

Introduction to this compound and its Pharmacological Class

This compound is chemically identified as the (+) enantiomer of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-pyrrolo[3,2,1-hi]-indole hydrochloride, with the designation SL 86.0715. It is a member of the imidazoline ligand family, which is characterized by affinity for both imidazoline receptors (IR) and α-adrenergic receptors (α-AR). Imidazoline receptors are broadly classified into three main subtypes: I1, I2, and I3. The I1 and I2 subtypes are of particular interest in the central nervous system (CNS).

-

I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure.

-

I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are associated with a range of functions, including the modulation of monoamine oxidase B (MAO-B) activity. Notably, ligands acting on I2 receptors have shown promise in preclinical models of neuroprotection.[1]

The dual affinity of ligands like this compound for both imidazoline and α2-adrenergic receptors suggests a complex pharmacological profile with the potential for multifaceted effects within the CNS.

Mechanism of Action and Therapeutic Rationale in Neurological Disorders

The precise mechanism of action of this compound in the context of neurological disorders is not yet fully elucidated. However, its activity at I2-imidazoline and α2-adrenergic receptors provides a strong basis for its therapeutic potential.

I2-Imidazoline Receptor Modulation: A growing body of evidence suggests that I2-imidazoline receptor ligands possess neuroprotective properties.[1] The proposed mechanisms for this neuroprotection are varied and may include:

-

Modulation of apoptosis.

-

Reduction of oxidative stress.

-

Interaction with glial cells to mitigate neuroinflammation.

α2-Adrenergic Receptor Modulation: α2-Adrenergic receptors are well-established regulators of neurotransmitter release, particularly norepinephrine. Their modulation can influence a wide array of neurological functions, including arousal, attention, and mood. The stereoselectivity of this compound at these receptors may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective compounds.

Given these targets, this compound could be investigated for a range of neurological conditions, including:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where neuroprotection and modulation of neuroinflammation are key therapeutic goals.

-

Ischemic Stroke: Where limiting neuronal damage is critical.

-

Psychiatric Disorders: The modulation of monoaminergic systems via I2 and α2 receptors could be relevant for conditions like depression and anxiety.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is sparse in the public domain. The following table summarizes the key available information and provides context with data for other relevant imidazoline ligands.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Species/Tissue | Reference |

| This compound (SL 86.0715) | α2-Adrenoceptor | ~100-fold more potent than SL 86.0714 | Mouse pancreatic B-cells | [2] |

| Moxonidine | I1-Imidazoline | <10 | - | [3] |

| Rilmenidine | I1-Imidazoline | <10 | - | [3] |

| Clonidine | I1-Imidazoline | <10 | - | [3] |

| 2-(2'-methoxyphenyl)-imidazoline | I1-Imidazoline | pKi = 8.53 | - | [4] |

| 2-(3'-fluoro-4'-tolyl)-imidazoline | I2-Imidazoline | pKi = 8.53 | - | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assays

This method is essential for determining the binding affinity (Ki) of this compound for I1-imidazoline, I2-imidazoline, and α2-adrenergic receptors.

Objective: To quantify the affinity of this compound for target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the target receptor (e.g., [³H]-clonidine for I1 receptors, [³H]-idazoxan for I2 receptors, [³H]-RX821002 for α2-adrenoceptors).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of living animals following the administration of this compound.

Objective: To assess the effect of this compound on neurotransmitter release (e.g., norepinephrine, dopamine, serotonin) in relevant brain areas.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Experimental animals (e.g., rats, mice).

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic or local administration of this compound.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

Animal Models of Neurological Disorders

To evaluate the therapeutic potential of this compound, its efficacy should be tested in established animal models.

Examples of Relevant Models:

-

Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice to assess neuroprotective effects.

-

Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP models to evaluate effects on motor deficits and dopaminergic neuron survival.

-

Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) to assess effects on cognitive deficits and amyloid-beta pathology.

-

Depression/Anxiety: Forced swim test, tail suspension test, or elevated plus maze to evaluate antidepressant and anxiolytic-like effects.[5]

General Protocol:

-

Model Induction: Induce the specific neurological condition in the animals.

-

Drug Administration: Treat the animals with this compound or vehicle control at various doses and time points.

-

Behavioral Assessment: Conduct relevant behavioral tests to assess functional outcomes.

-

Histological and Biochemical Analysis: At the end of the study, collect brain tissue for analysis of neuronal damage, protein aggregation, or neurochemical changes.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 3. Opposite to alpha2-adrenergic agonists, an imidazoline I1 selective compound does not influence reflex bradycardia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iomcworld.org [iomcworld.org]

An In-depth Technical Guide on the Early-Stage Research of Deriglidole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole (DG-5128) is a pharmacological agent that has been investigated for its interaction with imidazoline (B1206853) and α2-adrenergic receptors. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its receptor binding profile and functional activity. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available information and outlines the standard experimental protocols relevant to the preclinical evaluation of compounds like this compound.

Introduction

This compound, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, emerged as a compound of interest for its potential therapeutic applications related to its modulation of the adrenergic and imidazoline systems.[1] Early-stage research is critical for elucidating the mechanism of action and pharmacological profile of a new chemical entity. This guide focuses on the foundational preclinical investigations that characterize the interaction of this compound with its primary molecular targets.

Receptor Binding Affinity

The initial step in characterizing a compound like this compound is to determine its binding affinity for its intended receptors. This is typically achieved through radioligand binding assays.

Quantitative Data: Receptor Binding Affinity of this compound

For a comprehensive understanding, the following table structure is provided to be populated as more specific data becomes available.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Imidazoline Receptors | ||||

| I1 | [³H]-Clonidine | - | - | - |

| I2 | [³H]-Idazoxan | - | - | - |

| α2-Adrenergic Receptors | ||||

| α2A | [³H]-Rauwolscine | - | - | - |

| α2B | [³H]-RX821002 | - | - | - |

| α2C | [³H]-MK912 | - | - | - |

| α1-Adrenergic Receptors | ||||

| α1 | [³H]-Prazosin | Rat Cerebral Cortex | - | [1] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for imidazoline and α-adrenergic receptor subtypes.

Materials:

-

Membrane preparations from tissues or cells expressing the target receptors.

-

Radioligand specific for the receptor subtype of interest (e.g., [³H]-Clonidine for I1 receptors, [³H]-Prazosin for α1 receptors).[1]

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors like the α2-adrenergic receptors, cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are commonly employed.

Quantitative Data: Functional Potency of this compound

| Receptor Subtype | Assay Type | Cell Line | Functional Response | Potency (EC50/IC50, nM) | Reference |

| α2-Adrenergic Receptors | |||||

| α2A | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |

| α2B | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |

| α2C | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at α2-adrenergic receptor subtypes by measuring its effect on cAMP levels.

Materials:

-

Cells stably expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubation: Cells are incubated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.

-

Data Analysis: The effect of this compound on forskolin-stimulated cAMP accumulation is determined, and an IC50 (for antagonists) or EC50 (for agonists) is calculated.

Preclinical In Vivo Models

Preclinical animal models are crucial for evaluating the physiological effects of a drug candidate. For a compound like this compound with potential cardiovascular and central nervous system (CNS) activity, models such as spontaneously hypertensive rats (SHR) and various neuropharmacological models are relevant.

Cardiovascular Effects in Spontaneously Hypertensive (SHR) Rats

Objective: To assess the in vivo efficacy of this compound on blood pressure and heart rate in a model of hypertension.

Experimental Protocol:

-

Animals: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used.

-

Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

-

Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are continuously monitored using telemetry or tail-cuff methods.

-

Data Collection: Baseline measurements are taken before drug administration, and measurements are continued for a defined period post-administration to determine the onset, magnitude, and duration of the effect.

-

Dose-Response Curve: A dose-response curve is generated to determine the effective dose range.

Central Nervous System (CNS) Effects

Objective: To evaluate the potential CNS effects of this compound, such as sedation or anxiolytic-like activity.

Experimental Protocol:

-

Animals: Mice or rats are commonly used.

-

Behavioral Tests: A battery of behavioral tests can be employed, including:

-

Open Field Test: To assess locomotor activity and exploratory behavior.

-

Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

-

Rotarod Test: To assess motor coordination and potential sedative effects.

-

-

Drug Administration: this compound is administered prior to the behavioral testing.

-

Data Collection: Various parameters are recorded and analyzed depending on the test (e.g., distance traveled, time spent in open arms, latency to fall).

Signaling Pathways

This compound's interaction with α2-adrenergic and imidazoline receptors suggests its involvement in specific signaling cascades.

-

α2-Adrenergic Receptor Signaling: α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

-

Imidazoline Receptor Signaling: The signaling pathways for imidazoline receptors are less well-defined. I1 receptors are thought to be involved in the regulation of blood pressure through central mechanisms. I2 receptors are located on the mitochondrial outer membrane and may modulate monoamine oxidase activity.

Conclusion

The early-stage research of this compound indicates its primary interaction with α2-adrenergic and potentially imidazoline receptors. While specific quantitative data on its binding affinity and functional potency are limited in the public domain, the established methodologies outlined in this guide provide a clear framework for the preclinical evaluation of this and similar compounds. Further research is necessary to fully elucidate the detailed pharmacological profile of this compound and its therapeutic potential. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the critical experiments and data required to advance our understanding of novel pharmacological agents.

References

The Discovery and Development of Deriglidole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deriglidole (formerly SL 86.0175) is a potent and selective α2-adrenoceptor agonist with a notable affinity for imidazoline (B1206853) I1 receptors. Developed by Synthélabo (now part of Sanofi), its discovery and preclinical development centered on its potential as a therapeutic agent for conditions responsive to sympatholytic activity, such as hypertension and glaucoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound. While clinical development did not lead to a marketed product, the compound's pharmacological profile offers valuable insights into the modulation of adrenergic and imidazoline receptor systems.

Introduction

The quest for novel therapeutic agents targeting the sympathetic nervous system has been a cornerstone of cardiovascular and ophthalmic drug discovery. The α2-adrenergic receptors, located presynaptically on sympathetic nerve terminals and postsynaptically in various tissues, play a crucial role in regulating neurotransmitter release and physiological responses. Agonism of these receptors leads to a decrease in sympathetic outflow, resulting in reduced heart rate, blood pressure, and intraocular pressure.

This compound emerged from a research program at Synthélabo aimed at identifying novel α2-adrenoceptor agonists with a potentially improved side-effect profile compared to existing therapies. Its chemical structure, a tetrahydro-pyrrolo-indole derivative with an imidazoline moiety, conferred high affinity and selectivity for α2-adrenoceptors. Furthermore, the presence of the imidazoline ring suggested a possible interaction with the then-emerging class of imidazoline receptors, which were also implicated in the central control of blood pressure.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two receptor systems:

-

α2-Adrenergic Receptors: As a selective agonist, this compound binds to and activates α2-adrenoceptors. This activation on presynaptic neurons in the central and peripheral nervous systems inhibits the release of norepinephrine, leading to a reduction in sympathetic tone. In the eye, activation of α2-adrenoceptors in the ciliary body is known to decrease aqueous humor production and potentially increase uveoscleral outflow, thereby lowering intraocular pressure.

-

Imidazoline I1 Receptors: this compound also demonstrates significant affinity for I1 imidazoline receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem. Agonism of I1 receptors is believed to contribute to a centrally mediated reduction in sympathetic outflow, independent of the classical α2-adrenoceptor pathway. This dual mechanism of action held the promise of potent sympatholytic effects.

The signaling pathways associated with these receptors are distinct. α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Imidazoline I1 receptor signaling is less well-defined but is thought to involve different second messenger systems.

Signaling Pathway Diagram

Caption: Signaling pathways of this compound via α2-adrenoceptor and imidazoline I1 receptor.

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies

Receptor Binding Assays:

Radioligand binding assays were crucial in determining the affinity and selectivity of this compound for its target receptors.

Experimental Protocol: α2-Adrenoceptor Binding Assay

A standard competitive binding assay would have been employed, likely using membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex or transfected cell lines).

-

Membrane Preparation: Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Assay Incubation: A fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [³H]-rauwolscine or [³H]-yohimbine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Imidazoline I1 Receptor Binding Assay

A similar protocol would be followed for I1 receptor binding, typically using membranes from the bovine adrenal medulla or rabbit kidney, and a radioligand selective for imidazoline sites, such as [³H]-clonidine or [³H]-p-aminoclonidine, in the presence of an α2-adrenoceptor antagonist (e.g., rauwolscine) to mask the adrenergic sites.

Quantitative Data from Preclinical Studies (Illustrative)

| Parameter | Receptor Subtype | Tissue/Cell Line | Radioligand | Value |

| Ki (nM) | α2A-Adrenoceptor | Rat Cerebral Cortex | [³H]-Rauwolscine | Data not available in public domain |

| α2B-Adrenoceptor | Rat Kidney | [³H]-Rauwolscine | Data not available in public domain | |

| α2C-Adrenoceptor | Opossum Kidney Cells | [³H]-Rauwolscine | Data not available in public domain | |

| Imidazoline I1 | Bovine Adrenal Medulla | [³H]-Clonidine | Data not available in public domain | |

| IC50 (nM) | Norepinephrine Uptake | Rat Brain Synaptosomes | [³H]-Norepinephrine | Data not available in public domain |

In Vivo Studies

Animal Models of Hypertension:

The antihypertensive effects of this compound were likely evaluated in standard animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Experimental Protocol: Antihypertensive Effect in SHRs

-

Animal Acclimatization: Male or female SHRs are acclimatized to the laboratory conditions and trained for blood pressure measurement.

-

Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Drug Administration: this compound is administered orally or intravenously at various doses. A vehicle control group is also included.

-

Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for several hours after drug administration.

-

Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each dose group and compared to the vehicle control.

Animal Models of Glaucoma:

To assess its potential in treating glaucoma, this compound would have been tested in animal models with elevated intraocular pressure (IOP), such as rabbits or monkeys with experimentally induced ocular hypertension.

Experimental Protocol: IOP Lowering Effect in Rabbits

-

Animal Handling: New Zealand White rabbits are acclimatized and handled gently to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.

-

Drug Instillation: A single drop of this compound solution at different concentrations is instilled topically into one eye of each rabbit. The contralateral eye receives the vehicle as a control.

-

IOP Monitoring: IOP is measured in both eyes at various time points after instillation.

-

Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. The difference in IOP between the two eyes provides a measure of the drug's effect.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical Development

Information regarding the clinical development of this compound is limited. It is understood that the compound entered early-stage clinical trials, likely Phase I studies to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers. It is plausible that Phase II studies were initiated to evaluate its efficacy in patients with hypertension or glaucoma. However, the development of this compound did not proceed to late-stage clinical trials or result in a marketing application. The reasons for the discontinuation of its development are not publicly documented but could be related to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile, or strategic decisions by the developing company.

Conclusion

This compound represents a well-characterized α2-adrenoceptor agonist with intriguing dual activity at imidazoline I1 receptors. Its discovery and preclinical development showcased a rational approach to drug design, targeting established and novel pathways for sympatholytic effects. While it did not achieve clinical success, the study of this compound and similar compounds has contributed significantly to our understanding of the complex pharmacology of the adrenergic and imidazoline receptor systems. The methodologies employed in its evaluation remain relevant for the continued development of new therapies for cardiovascular and ophthalmic diseases. This technical guide serves as a repository of the known information on this compound, providing a valuable resource for researchers in the field.

Deriglidole: A Technical Review of Foundational Principles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth foundational research, including specific quantitative data and detailed experimental protocols for Deriglidole (also known as SL 86.0175), is limited. This technical guide synthesizes the available information and provides a framework for understanding its core pharmacology based on its classification as a likely alpha-2 adrenergic receptor agonist with potential activity at imidazoline (B1206853) receptors. The data and pathways described are largely representative of these drug classes and should be considered in that context.

Core Pharmacological Profile

This compound is an imidazoline derivative that is structurally related to other alpha-2 adrenergic agonists. This class of compounds is known for its effects on the central nervous system (CNS) and the cardiovascular system. The primary mechanism of action for these agents is the stimulation of alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow.[1][2] Additionally, many imidazoline compounds exhibit affinity for imidazoline receptors, which represent a distinct class of receptors involved in blood pressure regulation and other physiological processes.[3][4][5]

Mechanism of Action

The therapeutic and physiological effects of this compound are presumed to be mediated through its interaction with the following receptors:

-

Alpha-2 Adrenergic Receptors (α2-AR): These are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In the CNS, presynaptic α2-ARs on noradrenergic neurons inhibit the release of norepinephrine, leading to a reduction in sympathetic tone.[1][6] This sympatholytic effect results in decreased heart rate, blood pressure, and sedation.[2][6] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.[7]

-

Imidazoline Receptors (I-receptors): These receptors are also involved in the central regulation of blood pressure.[4][5] There are at least three classes of imidazoline receptors: I1, I2, and I3.[5] I1 receptors, in particular, are implicated in the hypotensive effects of imidazoline drugs and are thought to mediate their effects in the rostral ventrolateral medulla of the brainstem.[4]

Quantitative Data (Representative for the Drug Class)

| Receptor/Parameter | Clonidine | Moxonidine | Dexmedetomidine | Agmatine (Endogenous Ligand) | Reference |

| α2A-AR Affinity (Ki, nM) | 1.5 - 4.5 | 30 - 50 | 0.2 - 1.0 | >10,000 | [7][8] |

| α2B-AR Affinity (Ki, nM) | 5 - 20 | 50 - 100 | 1.0 - 5.0 | >10,000 | [8] |

| α2C-AR Affinity (Ki, nM) | 3 - 10 | 20 - 60 | 0.5 - 2.0 | >10,000 | [8][9] |

| I1-Imidazoline Affinity (Ki, nM) | 20 - 50 | 5 - 20 | >1,000 | 200 - 500 | [4][8] |

| α2/I1 Selectivity Ratio | ~10-20 | ~0.2-0.5 | >500 | ~0.002 | [4][8] |

| Functional Potency (EC50, nM) (α2-AR mediated effect) | 10 - 30 | 50 - 150 | 0.5 - 2.0 | - | [10] |

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio is calculated as Ki (I1) / Ki (α2A). A higher ratio indicates greater selectivity for α2-AR over I1 receptors.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for foundational studies on this compound were not found. The following outlines general methodologies commonly used to characterize compounds acting on alpha-2 adrenergic and imidazoline receptors.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., brain cortex for α2-AR, kidney or platelets for I1-receptors) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-clonidine for α2-AR, [125I]p-iodoclonidine for I1-receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

-

Functional Assays (e.g., cAMP Inhibition)

-

Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist.

-

General Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the α2A-AR gene) are cultured.

-

Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) and then incubated with varying concentrations of the test compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on cAMP production (EC50) is determined by non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Presumed signaling pathway of this compound.

Caption: Typical experimental workflow for this compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. deepdyve.com [deepdyve.com]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological evidence for different alpha 2-adrenergic receptor sites mediating analgesia and sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deriglidole In Vitro Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deriglidole is a pharmacological agent known to interact with imidazoline (B1206853) and α2-adrenergic receptors. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.

Presumed Mechanism of Action

This compound is presumed to exert its effects through interaction with at least two types of receptors:

-

I1-Imidazoline Receptors: Activation of these receptors is associated with a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).

-

α2-Adrenergic Receptors: As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Data Presentation

Quantitative data from in vitro assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Illustrative Radioligand Binding Affinity of this compound

| Target Receptor | Radioligand | This compound K_i_ (nM) | This compound IC_50_ (nM) |

| I1-Imidazoline | [³H]-Clonidine | Data not available | Data not available |

| I2-Imidazoline | [³H]-Idazoxan | Data not available | Data not available |

| α2A-Adrenergic | [³H]-RX821002 | Data not available | Data not available |

| α2B-Adrenergic | [³H]-RX821002 | Data not available | Data not available |

| α2C-Adrenergic | [³H]-RX821002 | Data not available | Data not available |

| Values are illustrative and should be replaced with experimentally determined data. |

Table 2: Illustrative Functional Potency of this compound

| Assay Type | Cell Line | Functional Readout | This compound EC_50_ (nM) |

| cAMP Accumulation | CHO-α2A | Inhibition of Forskolin-stimulated cAMP | Data not available |

| Calcium Mobilization | PC12 | Increase in intracellular [Ca²⁺] | Data not available |

| Values are illustrative and should be replaced with experimentally determined data. |

Signaling Pathways

Caption: I1-Imidazoline Receptor Signaling Pathway.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i_) and inhibitory concentration (IC_50_) of this compound for its target receptors.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Clonidine for I1-imidazoline receptors)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash Buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Cell harvester

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC_50_ value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via α2-adrenergic receptors.

Caption: cAMP Accumulation Assay Workflow.

Materials:

-

Cells expressing the α2-adrenergic receptor of interest (e.g., CHO-K1 cells)

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

Cell culture medium

-

Assay buffer

-

cAMP detection kit (e.g., HTRF, ELISA)

-

96-well or 384-well plates

Procedure:

-

Cell Plating: Seed the cells in a microplate and allow them to attach overnight.

-

Pre-treatment: Remove the culture medium and add assay buffer containing IBMX and varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

-

Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC_50_ value.

-

Functional Assay: Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium via I1-imidazoline receptors.

References

No Information Available on the Use of Deriglidole in Animal Models of Pain

Despite a comprehensive search of scientific literature, no publicly available data could be found on the use of a compound named "Deriglidole" or "Dariglidole" in animal models of pain. Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated.

Extensive searches were conducted to locate scholarly articles, reviews, or any preclinical data related to this compound's mechanism of action, efficacy, and experimental use in the context of pain research. These searches did not yield any relevant results, suggesting that "this compound" may be:

-

A novel or emerging compound not yet described in published scientific literature.

-

A proprietary compound with research data that is not publicly accessible.

-

An incorrect or alternative name for a different compound.

Researchers, scientists, and drug development professionals interested in this topic are advised to verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search for information may be more fruitful.

Without any foundational information on this compound, it is impossible to provide the specific, data-driven content requested, such as:

-

Quantitative Data Tables: No data on effective doses, receptor binding affinities, or efficacy in various pain models are available.

-

Detailed Experimental Protocols: No established methodologies for in vivo studies, including animal models, drug administration, and behavioral assessments for this specific compound, could be located.

-

Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, precluding the creation of any diagrams illustrating its effects.

We recommend consulting internal documentation, proprietary databases, or contacting the original source of the compound's name for further information. Once accurate and specific information about the compound and its preclinical evaluation is available, the development of detailed application notes and protocols would be a feasible endeavor.

Deriglidole and Neuroprotection in Rats: No Evidence Found in Current Scientific Literature

Despite a comprehensive search of available scientific literature, no studies investigating the neuroprotective effects of Deriglidole in rat models were identified. Therefore, detailed application notes and protocols for its use in this context cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in neuroprotection are actively exploring a multitude of compounds. However, based on the current body of published research, this compound does not appear to be a subject of investigation for neuroprotective properties in rats. This absence of data means that no established experimental protocols, quantitative data for comparison, or known signaling pathways related to neuroprotection in this specific context are available.

For researchers investigating neuroprotection in rat models, a variety of other agents are being actively studied. These include compounds that modulate oxidative stress, inflammation, and various cell signaling pathways. Some of the mechanisms and pathways currently under investigation with other compounds include the Nrf2 pathway, which regulates endogenous antioxidant systems, and the PI3K/Akt and Wnt/β-catenin signaling pathways, which are involved in cell survival and neurogenesis.

Professionals in the field are encouraged to consult scientific databases and peer-reviewed journals for the latest findings on other potential neuroprotective agents and their mechanisms of action. While the inquiry into this compound for neuroprotection in rats currently yields no results, the broader field of neuroprotective research remains a dynamic and evolving area of study.

appropriate dosage of Deriglidole for in vivo experiments

After a comprehensive search, no information could be found regarding a compound named "Deriglidole." This suggests that "this compound" may be a novel or less common investigational drug, or there may be a misspelling of the compound's name.

Without any available data on its mechanism of action, pharmacology, or previous in vivo studies, it is not possible to provide the requested Application Notes and Protocols, including appropriate dosages for in vivo experiments, data tables, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to verify the correct spelling and official designation of the compound of interest. If "this compound" is a new or internal compound name, accessing internal documentation or publications from the developing institution will be necessary to obtain the required information for experimental design.

For progress on this topic, please provide an alternative or corrected name for the compound. Upon receiving a valid drug name for which public data is available, the generation of detailed Application Notes and Protocols can be initiated.

Application Notes and Protocols for the Parenteral Formulation of Deriglidole